molecular formula C11H15ClN2 B8716303 1-(2-Chloro-6-methylphenyl)piperazine

1-(2-Chloro-6-methylphenyl)piperazine

Cat. No.: B8716303
M. Wt: 210.70 g/mol
InChI Key: LLRASTFXRZBMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-methylphenyl)piperazine is a chemical compound of significant interest in medicinal and pharmaceutical chemistry research. It belongs to the phenylpiperazine class of organic compounds, which are characterized by a piperazine ring bound to a phenyl group . This structure serves as a critical synthetic intermediate and key pharmacophore in the development of novel active compounds. A primary research application of this scaffold is in the design and synthesis of kinase inhibitors. The 2-chloro-6-methylphenyl substituent is a recognized structural component in several well-characterized tyrosine kinase inhibitors, such as Dasatinib, which is used in cancer treatment . This underscores the compound's value in exploring new pathways in oncology research, particularly for targeting protein kinases involved in cell proliferation and survival. Furthermore, phenylpiperazine derivatives are frequently investigated for their potential to interact with various enzymes and receptors in the central nervous system . Researchers utilize this compound as a versatile building block to create novel molecules for probing biological mechanisms and developing new therapeutic agents. The specific substitutions on the phenyl ring influence the compound's lipophilicity and electronic properties, allowing for fine-tuning in structure-activity relationship (SAR) studies . Please Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

1-(2-chloro-6-methylphenyl)piperazine

InChI

InChI=1S/C11H15ClN2/c1-9-3-2-4-10(12)11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

LLRASTFXRZBMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2CCNCC2

Origin of Product

United States

Scientific Research Applications

GABA Receptor Agonism

One of the primary biological activities of 1-(2-Chloro-6-methylphenyl)piperazine is its role as a GABA receptor agonist. This interaction leads to muscle relaxation and has potential therapeutic applications against parasitic infections by binding to GABA receptors on muscle membranes, facilitating the expulsion of parasites from host organisms.

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals targeting neurological disorders and parasitic infections. Its ability to modify pharmacological properties through structural variations makes it a key player in drug development processes .

Neurological Disorders

Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating conditions such as ischemic stroke and other neurodegenerative diseases. The compound's mechanism involves modulating neuronal signaling pathways that are critical during stress responses .

Antibacterial and Anticancer Properties

There are indications that this compound can lead to the development of compounds with antibacterial and anticancer properties. Its derivatives have been studied for their ability to inhibit specific cancer cell lines, suggesting a broader therapeutic application beyond neurology .

Case Study: Neuroprotective Screening

A study employed high-throughput screening methods to evaluate compounds similar to this compound for neuroprotective activity in primary cortical neurons. The findings revealed that several analogs exhibited significant neuroprotection under ischemic conditions, highlighting their potential utility in clinical settings .

Case Study: Antiparasitic Activity

In another investigation, the compound was tested for its efficacy against parasitic infections. The results demonstrated that its GABA receptor agonism could effectively paralyze certain parasites, leading to their expulsion from infected hosts, thus supporting its application in antiparasitic therapies.

Comparative Analysis with Related Compounds

The pharmacological profiles of various piperazine derivatives can be compared to assess their relative efficacy and safety profiles. The substitution pattern on the piperazine ring significantly influences their biological activity:

Compound NameGABA Receptor ActivityAntiparasitic EfficacyNeuroprotective Effects
This compoundHighYesYes
Other Piperazine DerivativesVariableLimitedModerate

This table illustrates how structural variations can lead to differing pharmacological outcomes, emphasizing the importance of specific substituents in drug design.

Comparison with Similar Compounds

Key Observations :

  • Steric hindrance from the 6-methyl group may reduce binding affinity at certain receptors compared to analogs with smaller substituents .

Pharmacological and Behavioral Effects

Phenylpiperazines primarily interact with serotonin receptors (5-HT) , particularly 5-HT₁B, 5-HT₁C, and 5-HT₂ subtypes :

Compound Receptor Affinity Behavioral Effects (Animal Models)
This compound Not well characterized Hypothesized partial 5-HT₁ agonism
mCPP 5-HT₁B/₁C agonist Suppresses locomotor activity; anxiolytic effects
TFMPP 5-HT₁B/₁C agonist Reduces ambulation; induces head shakes at high doses
MeOPP 5-HT₂A/₂C partial agonist Hallucinogenic effects in humans

Key Observations :

  • Unlike mCPP and TFMPP, this compound’s dual substitution may reduce its potency at 5-HT₁B/₁C receptors due to steric clashes.
  • The methyl group could enhance metabolic stability compared to mCPP, which undergoes extensive hydroxylation and N-dealkylation .

Metabolic Pathways

Arylpiperazines are metabolized via CYP3A4-mediated N-dealkylation and CYP2D6-mediated hydroxylation :

Compound Major Metabolic Pathways Key Metabolites
This compound Predicted: Hydroxylation (CYP2D6) Likely hydroxylated at methyl or phenyl groups
mCPP Hydroxylation, N-dealkylation 3-Chloroaniline, hydroxylated mCPP
TFMPP Hydroxylation, glucuronidation Trifluoromethyl-hydroxy metabolites

Key Observations :

  • The methyl group in this compound may slow CYP2D6-mediated oxidation compared to mCPP.
  • Metabolic stability could prolong its half-life, though this requires experimental validation.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2-Chloro-6-methylphenyl)piperazine and its derivatives?

The synthesis of this compound derivatives typically involves coupling reactions between chlorinated aryl precursors and piperazine scaffolds. For example:

  • Amidation reactions : Use of trimethylaluminum (TMA) as a catalyst in hexane solvent for amidation steps .
  • Coupling with piperazines : Reactions with substituted piperazines (e.g., 4-(2-hydroxyethyl)piperazine) in butanol with diisopropylethylamine (DIPEA) at 120°C for 4–5 hours .
  • Optimization strategies : Solvent selection (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of reagents are critical. For example, benzoic acid derivatives can be brominated and esterified to form intermediates .

Q. How can structural characterization of this compound be performed?

Key analytical methods include:

  • Spectroscopy :
    • 1H/13C NMR : To confirm substitution patterns on the piperazine ring and aryl group.
    • IR : To identify functional groups like amines or chlorinated aromatics.
  • Chromatography :
    • HPLC/GC-MS : For purity assessment and detection of byproducts .
  • Melting point analysis : To verify crystallinity and compound identity .

Q. What are the basic physicochemical properties of this compound?

  • Molecular weight : 233.14 g/mol (hydrochloride salt form) .
  • pKa : Piperazine derivatives exhibit two pKa values due to their two nitrogen atoms. For example, 1-(2-hydroxyethyl)piperazine has pKa1 ≈ 5.3 and pKa2 ≈ 9.5 at 298 K, influenced by substituent electronic effects .
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO) due to the piperazine moiety, but chloride salts may show aqueous solubility .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence binding affinity in serotonin receptor studies?

  • Substituent size : Larger ortho-substituents (e.g., 2-chloro-6-methyl groups) enhance binding to 5-HT receptors by increasing steric interactions with hydrophobic receptor pockets. For example, Richardson et al. demonstrated that bulkier substituents improve functional potency in related phenylpiperazines .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl) stabilize charge interactions with receptor residues, while electron-donating groups (e.g., methyl) may alter π-π stacking .

Q. How can contradictory data on metabolic pathways be resolved for piperazine derivatives?

  • In vitro assays : Use cytochrome P450 (CYP) enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes .
  • Cross-species comparisons : Test metabolism in human liver microsomes vs. rodent models to account for interspecies variability .
  • Analytical validation : Combine LC-MS/MS with stable isotope labeling to distinguish parent compounds from metabolites .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Evaluate palladium catalysts (e.g., Pd/C) for hydrogenation steps or coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol reduces side reactions .
  • Temperature control : Maintain 120°C for coupling reactions to balance reaction rate and byproduct formation .

Q. How can structural ambiguities in crystallographic studies be addressed?

  • X-ray crystallography : Resolve disorder in the piperazine ring using low-temperature (100 K) data collection .
  • DFT calculations : Compare experimental bond lengths/angles with computational models to validate conformations .

Methodological Considerations

8. Designing assays for receptor selectivity profiling:

  • Radioligand binding assays : Use 5-HT1A/2A/2C receptors with [³H]-8-OH-DPAT or [³H]-ketanserin as tracers.
  • Functional assays : Measure cAMP accumulation (for Gαs-coupled receptors) or calcium flux (for Gαq-coupled receptors) .

9. Resolving thermal degradation during storage:

  • Stability studies : Conduct accelerated aging tests at 40°C/75% RH for 6 months.
  • Protective formulations : Use lyophilization or inert gas (N2) purging to prevent oxidation .

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